2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone. This reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, under reflux conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole derivative with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base, such as potassium carbonate or sodium hydroxide.
Introduction of the Acetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide: A similar compound with a phenyl group instead of a cyclohexyl group.
2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide: A similar compound with a methyl group instead of a cyclohexyl group.
Uniqueness
2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide is unique due to its specific structural features, such as the presence of a cyclohexyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
2411220-39-6 |
---|---|
Molecular Formula |
C16H19ClN4O |
Molecular Weight |
318.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.